santacruzamate A - 1477949-42-0

santacruzamate A

Catalog Number: EVT-263076
CAS Number: 1477949-42-0
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Santacruzamate A (SCA) is a natural product first isolated from a marine cyanobacterium, cf. Symploca sp., collected near Coiba National Park, Panama []. This cyanobacterium, resembling the genus Symploca, is likely a new genus due to its 4.5% divergence in the 16S rRNA gene sequence from the type strain []. SCA bears structural similarities to suberoylanilide hydroxamic acid (SAHA), a clinically approved histone deacetylase (HDAC) inhibitor []. Initial reports characterized SCA as a potent and selective inhibitor of HDAC2, a Class I HDAC, with picomolar level activity [].

Suberoylanilide Hydroxamic Acid (SAHA)

Compound Description: Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, is a clinically approved histone deacetylase (HDAC) inhibitor. It is used to treat refractory cutaneous T-cell lymphoma. [] SAHA is a pan-HDAC inhibitor, meaning it inhibits a broad range of HDAC enzymes.

Compound 5 (Terminal Thiourea Analogue)

Compound Description: Compound 5 is a synthetic analogue of Santacruzamate A that incorporates a terminal thiourea motif instead of the hydroxamic acid group. [] This compound was found to inhibit the growth of malignant cells at submicromolar concentrations. Moreover, it demonstrated selective cytotoxicity towards cancer cells, sparing normal human colonic epithelial cells. [] Further investigation revealed that Compound 5 induced apoptosis, affected cell cycle progression, and increased reactive oxygen species (ROS) production in cancer cells. []

Oxygenated Analogues of Santacruzamate A

Compound Description: A series of oxygenated analogues of Santacruzamate A were synthesized with variations in the carbon chain length and functionalization at position 3 of the gamma-aminobutyric acid fragment. [] The biological activity of these analogues remains to be fully elucidated.

Relevance: These analogues were designed to explore the structure-activity relationship of Santacruzamate A and identify potential leads with improved potency or selectivity for specific HDAC isoforms. [] The variations in the carbon chain and the introduction of oxygen-containing functional groups may alter the molecule's flexibility, polarity, and binding affinity towards HDAC enzymes, ultimately impacting its biological activity.

Fluorinated Bioisosteres of Santacruzamate A

Compound Description: Fluorinated bioisosteres of Santacruzamate A were synthesized as potential positron emission tomography (PET) tracers for imaging HDACs. [] These compounds replace specific atoms in Santacruzamate A with fluorine, which can be radiolabeled for PET imaging.

Relevance: The development of fluorinated bioisosteres highlights the interest in using Santacruzamate A as a scaffold for developing HDAC imaging agents. [] By incorporating fluorine, researchers aim to maintain the compound's affinity for HDACs while introducing a radiolabel for visualizing and quantifying HDAC expression in vivo.

Derivatives with Substitutions in the Zinc Binding Group, Linker, and Cap Regions

Compound Description: A patent (WO 2014/018913 A2) describes the synthesis and evaluation of a series of Santacruzamate A derivatives. [] These derivatives feature various substituted groups introduced into the zinc-binding group, linker, and cap regions of the parent molecule. While some derivatives, such as III-32, III-33, IV-4b, and IV-11, showed improved activity in inhibiting cell proliferation on HCT116 and HuT-78 cells, they did not exhibit enhanced HDAC2 inhibitory activity compared to Santacruzamate A. []

Relevance: The development of these derivatives further explores the structure-activity relationship of Santacruzamate A, specifically targeting modifications to enhance its anti-proliferative activity. [] Despite not surpassing the HDAC2 inhibitory potency of Santacruzamate A, these analogues provide valuable insights into the structural features that govern its biological activity and offer potential avenues for developing more potent anti-cancer agents.

References:[1] Santacruzamate A, a potent and selective histone deacetylase inhibitor from the Panamanian marine cyanobacterium cf. Symploca sp. [] Synthesis and biological evaluation of santacruzamate A and analogs as potential anticancer agents[4] Oxygenated Analogues of Santacruzamate A[6] Synthesis, Enzyme Assays and Molecular Docking Studies of Fluorina ted Bioisosteres of Santacruzamate A as Potential HDAC Tracers[7] Santacruzamate: Compositions, Analogs and Methods of Use: A Patent Evaluation of WO 2014/018913 (A2).

Source

Santacruzamate A was isolated from marine cyanobacteria, which are known for their diverse chemical compounds with biological activities. The specific species contributing to the discovery of Santacruzamate A was identified as Symploca sp., highlighting the importance of marine biodiversity in drug discovery .

Classification

Chemically, Santacruzamate A belongs to a class of compounds known as hydroxamic acids, which are characterized by their ability to chelate metal ions, particularly zinc. This property is crucial for its mechanism as a histone deacetylase inhibitor. The compound features three main structural motifs: a zinc-binding group, a surface recognition cap group, and an aliphatic linker .

Synthesis Analysis

Methods

The synthesis of Santacruzamate A and its analogues has been achieved through various methodologies aimed at optimizing their biological activity. Initial synthetic routes involved modifying the zinc-binding group to enhance binding affinity and selectivity toward histone deacetylases. Notably, one approach included the dimerization of gamma-aminobutyric acid to form key intermediates that were subsequently functionalized .

Technical Details

The synthesis typically involves several steps:

  1. Formation of Key Intermediates: Utilizing gamma-aminobutyric acid derivatives.
  2. Zinc-Binding Group Modification: Adjusting electronic properties around the carbonyl oxygen to improve metal binding characteristics.
  3. Final Coupling Reactions: Involving various amines and carboxylic acids to construct the final compound.

For example, one synthetic route involved the creation of thiourea intermediates that were further reacted to yield Santacruzamate A analogues with varying biological properties .

Molecular Structure Analysis

Structure

The molecular structure of Santacruzamate A can be described by its three primary components:

Data

The molecular formula for Santacruzamate A is C14H18N2O3SC_{14}H_{18}N_2O_3S. Its structural representation includes a central carbon skeleton with functional groups that enable its biological activity .

Chemical Reactions Analysis

Reactions

Santacruzamate A participates in several chemical reactions that are pivotal for its function as an HDAC inhibitor:

  • Metal Chelation: The hydroxamic acid moiety binds zinc ions in the active site of histone deacetylases.
  • Biological Activity Modulation: Structural modifications can lead to changes in cell proliferation inhibition and immune modulation.

Technical Details

The binding interactions involve coordination between the deprotonated hydroxamic acid and zinc ions within the enzyme's catalytic pocket, which is crucial for its inhibitory efficacy .

Mechanism of Action

Process

The mechanism by which Santacruzamate A exerts its biological effects primarily involves:

  1. Inhibition of Histone Deacetylases: By binding to the active site and preventing substrate access.
  2. Alteration of Gene Expression: Resulting from changes in histone acetylation status, leading to altered transcriptional profiles associated with cancer cell proliferation.

Data

Research indicates that Santacruzamate A can significantly inhibit cancer cell growth at submicromolar concentrations while sparing normal cells, suggesting a selective cytotoxicity profile that is advantageous for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid compound.
  • Melting Point: Reported melting points vary depending on purity and formulation.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.
  • Stability: Stability can be influenced by environmental factors such as pH and temperature.

Relevant data indicate that modifications to its chemical structure can affect both solubility and stability, impacting pharmacokinetic properties .

Applications

Scientific Uses

Santacruzamate A has potential applications in:

  • Cancer Therapy: As a histone deacetylase inhibitor, it may be utilized in treating various cancers by modulating gene expression associated with cell cycle regulation.
  • Research Tool: It serves as a lead compound for developing more selective HDAC inhibitors through structure-activity relationship studies.

Ongoing research continues to explore its efficacy against different cancer types and its role in immune modulation, making it a significant candidate for future therapeutic developments .

Introduction to Santacruzamate A

Discovery and Natural Origin

Isolation from Marine Cyanobacterium cf. Symploca sp.

Santacruzamate A (SCA) was first isolated in 2013 from a dark-brown tuft-forming marine cyanobacterium collected near Santa Cruz Island within Panama’s Coiba National Park, a UNESCO World Heritage Site. The cyanobacterium, tentatively identified as cf. Symploca sp. (strain PAC-19-FEB-10-1), yielded SCA during bioactivity-guided fractionation of its crude extract. Initial biological screening revealed potent cytotoxicity against MCF-7 breast cancer cells (50% cell death at 10 µg/mL) and exceptional anti-malarial activity (99.9% inhibition of parasite growth), prompting further purification. The compound was isolated from polar fractions using reversed-phase solid-phase extraction (RP-SPE) and high-performance liquid chromatography (HPLC), leading to the identification of a structurally unique cytotoxin. The name "santacruzamate A" honors its geographic discovery site [2] [3] [6].

Phylogenetic Classification of the Source Organism

Phylogenetic analysis of the 16S rRNA gene sequence (GenBank accession JX458089.1) revealed a significant 4.5% evolutionary divergence from the type strain of Symploca atlantica (PCC 8002R), indicating the source organism represents a novel genus within marine cyanobacteria. The strain clustered most closely with the hoiamide C-producing cyanobacterium PNG05-8 from Papua New Guinea (0.1% gene sequence divergence), yet exhibited substantial distance (5.8% divergence) from other tropical marine Symploca lineages, such as the dolastatin 10-producing strain VP642b. Microscopic characterization showed filaments 9–10 µm wide with isodiametric cells and barely visible sheaths. This phylogenetic distinctiveness, combined with unique biogeography and ecology, supports reclassification of these organisms into a separate taxonomic group [2] [3].

Table 1: Phylogenetic Relationships of Santacruzamate A-Producing Cyanobacterium

Strain/ReferenceGenetic DistanceBioactive MetabolitesGeographic Origin
PAC-19-FEB-10-1 (SCA source)BaselineSantacruzamate APacific Panama
Symploca atlantica PCC 8002R4.5%None reportedAtlantic Ocean
PNG05-80.1%Hoiamide CPapua New Guinea
VP642b (dolastatin 10 producer)5.8%Dolastatin 10Indian Ocean

Structural Characterization and Key Features

Molecular Formula and NMR-Based Elucidation

Santacruzamate A has a molecular formula of C₁₅H₂₂N₂O₃, as established by high-resolution electrospray ionization mass spectrometry (HRESIMS), indicating six degrees of unsaturation. NMR spectroscopic analysis (¹H, ¹³C, COSY, HSQC, HMBC) revealed four distinct spin systems:

  • Partial structure 1a: A methyl group (δH 1.23) coupled to a deshielded methylene quartet (δH 4.10, δC 60.8), characteristic of an -OCH₂CH₃ moiety.
  • Partial structure 1b: An amide proton singlet (δH 5.92) coupled to a methylene quartet (δH 3.18, δC 40.2) and contiguous methylene groups (δH 1.80/2.17; δC 26.1/33.7).
  • Partial structure 1c: A methylene quartet (δH 3.53, δC 40.6) proximate to another methylene (δH 2.83, δC 35.7).
  • Partial structure 1d: Five aromatic protons (δH 7.22–7.30) indicative of a monosubstituted phenyl group.

HMBC correlations linked partial structures 1c and 1d via a bond between H₂-7 (δH 2.83) and C-4 (δC 138.9), confirming a phenethylamine cap. The complete structure was established as ethyl N-[4-oxo-4-[(2-phenylethyl)amino]butyl]carbamate, featuring a γ-aminobutyric acid (GABA) linker terminated by an ethyl carbamate zinc-binding group [2] [9].

Comparative Analysis with SAHA (Vorinostat®)

Santacruzamate A shares core structural motifs with the clinically approved HDAC inhibitor vorinostat (SAHA), but critical differences underpin its biological specificity:

  • Cap Group: Both compounds feature hydrophobic phenyl-containing caps for surface recognition at the HDAC active site.
  • Linker Region: SCA has a truncated 3-carbon GABA linker (C4–C7), while SAHA possesses a 6-carbon aliphatic chain. This shorter linker may restrict SCA’s access to certain HDAC isoforms.
  • Zinc-Binding Group (ZBG): SCA terminates in an ethyl carbamate (-NHCOOCH₂CH₃), enabling monodentate zinc coordination. In contrast, SAHA’s hydroxamate (-CONHOH) allows bidentate chelation, typically yielding broader inhibition.

Table 2: Structural and Functional Comparison of Santacruzamate A and SAHA

FeatureSantacruzamate ASAHA (Vorinostat®)Biological Implication
ZBGEthyl carbamateHydroxamateMonodentate vs. bidentate zinc coordination
Linker Length3-atom (GABA-derived)6-atom aliphatic chainIsoform selectivity modulation
Cap GroupPhenethylamineAnilideSimilar surface recognition
HDAC2 IC₅₀119 pM~100 nM>800-fold increased potency for SCA
Selectivity>3,500-fold (HDAC2 vs. HDAC6)<10-fold (pan-HDAC inhibitor)Reduced off-target effects with SCA

Historical Context of HDAC Inhibitors in Epigenetic Research

Histone deacetylases (HDACs) regulate gene transcription by removing acetyl groups from lysine residues in histones, enhancing DNA-histone affinity and promoting chromatin condensation. This repression influences critical processes like apoptosis, differentiation, and cell proliferation. The first FDA-approved HDAC inhibitor, vorinostat (SAHA, 2006), demonstrated efficacy in refractory cutaneous T-cell lymphoma (CTCL) but exhibited pan-HDAC inhibition, targeting Class I (HDAC1–3, 8), Class II (HDAC4–7, 9–10), and Class IV (HDAC11) enzymes. This lack of selectivity contributed to dose-limiting toxicities, including fatigue and thrombocytopenia.

Romidepsin (Istodax®), approved in 2009, showed improved specificity for Class I HDACs but lacked intra-class selectivity. Santacruzamate A emerged during efforts to discover isoform-selective inhibitors, particularly for HDAC2—a Class I enzyme overexpressed in cancers and neurodegenerative disorders. Its picomolar inhibition of HDAC2 (IC₅₀ = 112–119 pM) contrasted with minimal activity against Class II HDAC4 (IC₅₀ >1 µM) and moderate inhibition of HDAC6 (IC₅₀ = 433 nM). This selectivity profile, unprecedented among natural HDAC inhibitors, positioned SCA as a valuable tool for dissecting HDAC2-specific pathways in epigenetics. Subsequent research has explored its potential in cancer, viral infections (e.g., SARS-CoV-2 host interactions), and neuroprotection, though debates persist regarding its mechanism [2] [5] [6].

Table 3: Evolution of Key HDAC Inhibitors in Clinical and Research Contexts

InhibitorOrigin/ApprovalHDAC SelectivityClinical/Research Impact
Vorinostat (SAHA)Synthetic (FDA 2006)Pan-HDACFirst approved for CTCL; toxicity concerns
RomidepsinBacterial (FDA 2009)Class I (HDAC1,2,3,8)CTCL treatment; cardiac side effects
LargazoleMarine cyanobacteriumClass I selectiveProbe for HDAC1/2/3 biology
Santacruzamate AMarine cyanobacteriumHDAC2-selective (picomolar)Targeted epigenetics probe

Properties

CAS Number

1477949-42-0

Product Name

santacruzamate A

IUPAC Name

ethyl N-[4-oxo-4-(2-phenylethylamino)butyl]carbamate

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

InChI

InChI=1S/C15H22N2O3/c1-2-20-15(19)17-11-6-9-14(18)16-12-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,18)(H,17,19)

InChI Key

HTOYBIILVCHURC-UHFFFAOYSA-N

SMILES

CCOC(=O)NCCCC(=O)NCCC1=CC=CC=C1

Solubility

Soluble in DMSO, not in water

Synonyms

CAY10683; CAY-10683; CAY 10683; Santacruzamate A.

Canonical SMILES

CCOC(=O)NCCCC(=O)NCCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.